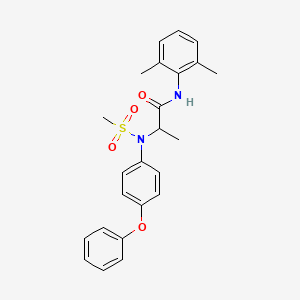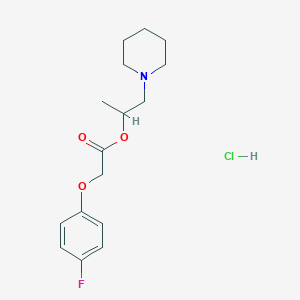
N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
Description
Synthesis Analysis
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide and related compounds involves multiple steps, including reactions with chloroacetyl derivatives and aromatic compounds in the presence of catalysts such as DMF and potassium carbonate. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, further reacted to yield N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide with a yield of about 80% under optimized conditions (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide and similar compounds exhibits specific conformational features, including the orientation of the N—H bond and intermolecular hydrogen bonding. For example, the conformation of the N—H bond in 2-Chloro-N-(2,4-dimethylphenyl)acetamide is syn to the ortho methyl group, with molecules linked into chains through intermolecular N—H⋯O hydrogen bonds, indicating similar geometric parameters to other acetanilides (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions involving N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide derivatives include reactions with sulfuryl chloride and the influence of reaction conditions on yield. The chemical properties are characterized by interactions such as N—H⋯O hydrogen bonding and the effects of substituents on molecular polarity and conformation (E. Ishmaeva et al., 2015).
Physical Properties Analysis
The physical properties, including crystal structure and intermolecular interactions, significantly influence the compound's stability and reactivity. For instance, crystal structures of related acetamides reveal the importance of hydrogen bonding and other non-covalent interactions in determining the solid-state arrangement and stability (B. Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide derivatives are defined by their reactivity towards various reagents and conditions, leading to a wide range of potential chemical transformations. These properties are influenced by the electronic nature of the substituents and the molecular conformation, affecting the compound's overall reactivity and application potential (S. Z. Siddiqui et al., 2014).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-2-3-12(17)8-14(10)18-15(19)9-20-13-6-4-11(16)5-7-13/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAXTLBBQRGUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4019555.png)
![N-[(1-phenylcyclopentyl)methyl]-9H-purin-6-amine](/img/structure/B4019558.png)
![1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B4019562.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B4019582.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4019595.png)
![3-[(2-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4019596.png)
![2-(benzylthio)-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4019604.png)
![1-[(2-furylmethyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4019610.png)
![2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline](/img/structure/B4019616.png)
![N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4019620.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4019640.png)
![3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019653.png)